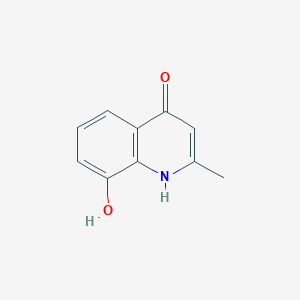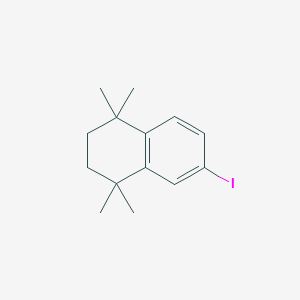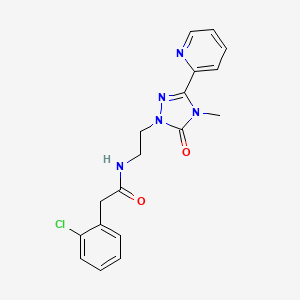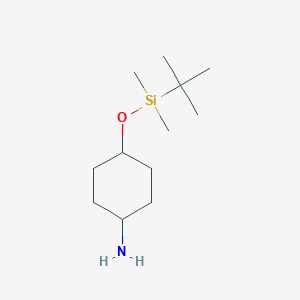
2-甲基喹啉-4,8-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives has been explored through various methods. One approach involves an I2-promoted formal [4 + 2] cycloaddition for the synthesis of 2-acylquinolines from methyl ketones and arylamines using 1,4-dithane-2,5-diol as an ethylene surrogate . Another method describes a microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one from commercially available 2-methyl-6-nitrobenzonitrile . Additionally, a domino reaction catalyzed by indium chloride in water has been used to synthesize various tetrahydroquinoline derivatives . Optically pure tetrahydroquinoline derivatives have been synthesized using a combination of catalytic hydrogenation and classical resolution . These methods provide insights into the potential synthetic routes that could be applied to the synthesis of 2-Methylquinoline-4,8-diol.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For instance, iridium complexes with 8-methylquinoline ligands have been characterized by NMR spectroscopy and X-ray analysis . The crystal and molecular structures of organic acid–base adducts from 2-methylquinoline and different acids have been elucidated using X-ray crystallography . These studies contribute to the understanding of the molecular structure of 2-Methylquinoline-4,8-diol by analogy.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives has been explored in several studies. The Povarov-type reaction using 1,4-dithane-2,5-diol as an ethylene surrogate indicates the potential for cycloaddition reactions involving quinoline derivatives . The synthesis of 2,2,4-dihydroquinolines using heteropolyacid as a catalyst demonstrates the potential for catalytic reactions involving quinoline derivatives . These reactions provide a basis for predicting the chemical behavior of 2-Methylquinoline-4,8-diol in various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives have been investigated through experimental and computational methods. Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, electronic structure, and nonlinear optical properties of a novel quinoline derivative . The synthesis and characterization of supramolecular complexes with 2-methylquinoline reveal insights into the hydrogen bonding and noncovalent interactions that could influence the properties of 2-Methylquinoline-4,8-diol .
科学研究应用
食品保鲜中的抗菌潜力
研究强调了2-甲基喹啉-4,8-二醇及其类似物的抗菌活性,特别是针对食源性细菌。涉及Citrullus colocynthis果实和4-甲基喹啉类似物的研究展示了显著的抗菌活性,表明它们在食品中作为天然防腐剂的潜力。具体来说,2-甲基-8-羟基喹啉对各种食源性细菌表现出有效的活性,表明其在开发生态友好型食品补充剂和药物中的应用(Min-Gi Kim 等,2014)。
发光和配位化学
该化合物已被用于研究 Pb(II) 配合物中的半定向与全定向配位,从而产生单组分白光发光。这项研究展示了该化合物在开发具有潜在照明和显示技术应用的新材料中的效用(Ling Chen 等,2015)。
合成和结构分析
2-甲基喹啉-4,8-二醇一直是各种化合物合成和结构分析的重点。例如,其衍生物的光谱性质和潜在的生物应用已得到研究,表明该化合物在化学合成和药物研究中的多功能性(G. Małecki 等,2010)。
在阿尔茨海默病研究中的应用
该化合物及其类似物因其与过渡金属离子络合的能力而被提议用于阿尔茨海默病的治疗。这导致了对它们与淀粉样蛋白-β肽和单胺神经递质相互作用的研究,表明了它们在神经退行性疾病中潜在治疗应用的分子基础(V. Kenche 等,2013)。
热力学性质和环境影响
对 2-甲基喹啉及其衍生物的热力学性质的研究为理解它们在不同条件下的行为提供了必要的数据,这对于它们在环境科学和工程中的应用至关重要。研究测量了标准热力学性质,提供了对它们在不同温度下的稳定性和反应性的见解(R. Chirico 等,2005)。
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, forming the scaffold for compounds of great significance . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
属性
IUPAC Name |
8-hydroxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLDINMROIPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-4,8-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)
![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)
![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)



![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)
